molecular formula C19H28N2O4 B4080245 N-(1,3-benzodioxol-5-ylmethyl)-N-(1-ethylpropyl)-3-isoxazolidin-2-ylpropanamide

N-(1,3-benzodioxol-5-ylmethyl)-N-(1-ethylpropyl)-3-isoxazolidin-2-ylpropanamide

Cat. No. B4080245
M. Wt: 348.4 g/mol
InChI Key: FIRFEDKXOUPWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-(1-ethylpropyl)-3-isoxazolidin-2-ylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'BDP' and has been found to exhibit promising pharmacological properties that can be used for the development of novel drugs.

Mechanism of Action

The mechanism of action of BDP is not fully understood, but it is believed to act on the GABAergic system in the brain. BDP has been found to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in neural activity and a decrease in pain and anxiety.
Biochemical and Physiological Effects:
BDP has been found to have a range of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, which are responsible for causing pain and inflammation. BDP has also been found to increase the levels of endogenous opioids, which are natural painkillers produced by the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of BDP is its high potency and selectivity. It has been found to exhibit a high degree of selectivity for GABA receptors, which reduces the risk of off-target effects. However, BDP also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on BDP. One potential application is in the development of new painkillers that can be used to treat chronic pain. BDP has also been found to have potential applications in the treatment of anxiety disorders and epilepsy. Further research is needed to fully understand the mechanism of action of BDP and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

BDP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. In addition, BDP has also been found to have anticonvulsant and anxiolytic effects, which can be useful in the treatment of neurological disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,2-oxazolidin-2-yl)-N-pentan-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-3-16(4-2)21(19(22)8-10-20-9-5-11-25-20)13-15-6-7-17-18(12-15)24-14-23-17/h6-7,12,16H,3-5,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRFEDKXOUPWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(CC1=CC2=C(C=C1)OCO2)C(=O)CCN3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N-(1-ethylpropyl)-3-isoxazolidin-2-ylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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